molecular formula C22H17ClN4O3S B276199 N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea

カタログ番号 B276199
分子量: 452.9 g/mol
InChIキー: UYESGYNZPZXNMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea, also known as BCTP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This binding reduces the activity of the receptor, which in turn reduces the release of neurotransmitters such as dopamine and glutamate. This mechanism of action is thought to underlie the potential therapeutic effects of N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea in various neurological disorders.
Biochemical and Physiological Effects:
N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of dopamine and glutamate in the brain, which are neurotransmitters that are involved in various neurological disorders. N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea has also been shown to have anti-inflammatory properties, which may underlie its potential therapeutic effects in inflammatory bowel disease.

実験室実験の利点と制限

One advantage of using N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea in lab experiments is that it is a highly specific inhibitor of mGluR5, which means that it can be used to study the specific role of this receptor in various diseases. However, one limitation is that N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea has a relatively short half-life, which means that it may need to be administered frequently in experiments.

将来の方向性

There are several future directions for research on N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea. One direction is to further investigate its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in treating inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method of N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea and to develop more stable analogs of the molecule for use in lab experiments.

合成法

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with ethyl acetoacetate to form 6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea, which is then benzylated to yield N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea.

科学的研究の応用

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease.

特性

製品名

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea

分子式

C22H17ClN4O3S

分子量

452.9 g/mol

IUPAC名

N-(benzylcarbamoyl)-2-[6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C22H17ClN4O3S/c23-16-8-6-15(7-9-16)18-10-17-20(31-18)21(29)27(13-25-17)12-19(28)26-22(30)24-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H2,24,26,28,30)

InChIキー

UYESGYNZPZXNMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CN2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl

正規SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CN2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。